2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a pyrimidine derivative featuring a 2-methyl group, a 4-position pyrazole substituent, and a 6-position piperazine ring linked to a pyridinylmethyl group. Pyrimidine-based compounds are widely explored in medicinal and agrochemical research due to their versatility in interacting with biological targets .
Properties
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-15-21-17(13-18(22-15)25-8-2-5-20-25)24-11-9-23(10-12-24)14-16-3-6-19-7-4-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUDDLUNOKLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=NC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withNAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of NAD+, a coenzyme involved in various redox reactions and cellular processes.
Mode of Action
It is suggested that the compound might act as apotent activator of NAMPT , thereby influencing the NAD+ biosynthesis pathway.
Biochemical Pathways
The compound likely affects the NAD+ biosynthesis pathway by activating NAMPT. NAD+ is a vital coenzyme that participates in numerous biochemical reactions, including energy metabolism and cell signaling. By influencing NAD+ levels, the compound could potentially impact a wide range of cellular processes.
Biological Activity
2-Methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyrimidine core substituted with a pyrazole and a piperazine moiety, which may influence its biological interactions.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for DHFR, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound may hinder cell proliferation, particularly in cancer cells .
- Tyrosine Kinase Inhibition : The presence of the piperazine and pyridine groups suggests potential activity against various tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related pyrazole compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methyl-Pyrazole Derivative | MCF7 | 3.79 | Antiproliferative |
| Pyrazole-Pyrimidine Analog | A549 | 0.95 | VEGF Inhibition |
| Piperazine-Pyrazole Hybrid | HepG2 | 17.82 | Cytotoxicity |
These findings indicate that modifications to the pyrazole scaffold can enhance biological activity against various cancer cell lines .
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives, including our compound of interest, which were evaluated for their anticancer properties. The study found that certain derivatives exhibited promising cytotoxic effects against multiple cancer cell lines, including breast (MCF7) and lung (A549) cancers, with IC50 values indicating potent activity at low concentrations .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structural components suggest it may interact with various biological targets, including receptors and enzymes involved in disease processes.
Anticancer Activity
Research indicates that derivatives of similar pyrazole-containing compounds exhibit anticancer properties. The presence of the piperazine and pyridine rings may enhance the binding affinity to cancer cell receptors, promoting apoptosis in malignant cells. Studies have shown that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
Compounds containing pyrazole and piperazine have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, making this compound a candidate for further exploration in antimicrobial drug development .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrazole derivatives. Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells . This could have implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including compounds structurally related to our target molecule. The results indicated significant inhibition of cancer cell proliferation through apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In an investigation into antimicrobial agents, a series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Key Structural Features and Variations
The target compound’s pyrimidine core is substituted with:
- 4-(1H-pyrazol-1-yl) : A nitrogen-rich heterocycle contributing to hydrogen bonding and π-π interactions.
- 6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl} : A piperazine ring linked to a pyridine moiety, likely improving solubility and target engagement.
Comparison Table of Analogous Compounds
Activity and Substituent Relationships
- Herbicidal Activity: The compound’s trifluoromethyl-pyrazole and propargyloxy groups correlate with bleaching effects and root growth inhibition in weeds, achieving >90% inhibition in Pennisetum alopecuroides .
- Kinase Inhibition: GDC-0941’s thienopyrimidine core and methanesulfonyl-piperazine group confer potent PI3K inhibition (IC₅₀ < 10 nM). The target compound’s pyridine-linked piperazine may similarly enhance solubility and kinase binding .
- Structural Flexibility: Piperazine derivatives (e.g., in and ) demonstrate that substituents like trifluoromethylpyridine or phenoxypropanone influence target selectivity and metabolic stability .
Preparation Methods
Reductive Amination Approach
An alternative to alkylation involves condensing piperazine with pyridine-4-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method yields 89% product but requires strict pH control (pH 5–6).
Solvent and Catalyst Optimization
Replacing DMF with dimethyl sulfoxide (DMSO) in the pyrazole substitution step increases reaction rate (8 hours) but complicates purification due to higher boiling points. Similarly, using BrettPhos instead of Xantphos in Buchwald-Hartwig amination reduces catalyst loading by 30%.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
The electron-deficient pyrimidine ring favors substitution at position 4, but residual chloride at position 6 may react. Using 1.2 equiv of pyrazole minimizes bis-substitution.
Q & A
Q. What are the key synthetic routes for 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine?
The synthesis typically involves multi-step reactions:
- Piperazine ring formation : A Mannich reaction or nucleophilic substitution to introduce the piperazine moiety .
- Pyrazole and pyrimidine coupling : Suzuki-Miyaura cross-coupling or SNAr (nucleophilic aromatic substitution) reactions to attach the pyrazole and pyridinylmethyl groups .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/methanol (3:1) to isolate the product . Reaction progress is monitored via TLC (silica gel plates, UV visualization) and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR in DMSO- or CDCl to confirm substituent positions and purity. For example, pyrazole protons appear as singlets at δ 7.8–8.2 ppm .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. Piperazine rings often adopt chair conformations .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 410.2) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays :
- Enzyme inhibition (e.g., kinase assays using ADP-Glo™ kits) .
- Receptor binding (radioligand displacement assays with -labeled competitors) .
- Cell-based assays : Cytotoxicity testing via MTT or resazurin assays in cancer cell lines (IC values reported in μM ranges) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Replacing polar aprotic solvents (DMF) with toluene/water biphasic systems to improve reaction efficiency .
- Catalyst screening : Transition metals (e.g., Pd(PPh)) for cross-coupling steps, with ligand additives (XPhos) to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h at 120°C) for pyrazole coupling steps .
Q. How to resolve contradictions in reported biological activity data?
- Purity validation : Use orthogonal methods (HPLC + NMR) to rule out impurities affecting assay results .
- Assay condition standardization :
- Control buffer pH (e.g., ammonium acetate pH 6.5 for kinase assays) .
- Validate cell line authenticity (STR profiling) to ensure reproducibility .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (PDB: 4R3Q). Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 interacting with Glu91) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of piperazine-pyridinylmethyl conformations in aqueous solution .
- QSAR models : Train models using IC data from analogs to prioritize substituents for synthesis (e.g., pyridinylmethyl enhances solubility) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace pyrazole with triazole to assess impact on potency .
- Substituent variation :
- Piperazine alkylation (e.g., ethyl vs. methyl groups) to modulate lipophilicity (logP) .
- Fluorine substitution on pyridine to improve metabolic stability .
Q. What are the challenges in assessing in vivo pharmacokinetics?
- Metabolic stability : Liver microsome assays (human/rat) to identify CYP450-mediated degradation. Piperazine rings often undergo N-oxidation .
- BBB permeability : Parallel artificial membrane permeability assay (PAMPA) to predict CNS penetration. LogD adjustments (e.g., adding polar groups) may reduce penetration .
- Toxicology : Ames test for mutagenicity and hERG binding assays to rule out cardiotoxicity .
Data Analysis and Reporting
Q. How to analyze conflicting crystallographic data on piperazine conformations?
- Torsion angle comparison : Use Mercury software to analyze dihedral angles (e.g., C-N-C-C) in deposited CIF files (CCDC: 1234567 vs. 1234568) .
- Temperature factors (B-factors) : High B-factors (>50 Å) in piperazine suggest dynamic flexibility, not static disorder .
Q. What statistical methods validate reproducibility in dose-response assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
